molecular formula C5H7BrO2 B6589800 6-(bromomethyl)-2,4-dihydro-1,3-dioxine CAS No. 402715-75-7

6-(bromomethyl)-2,4-dihydro-1,3-dioxine

Cat. No.: B6589800
CAS No.: 402715-75-7
M. Wt: 179
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Description

6-(Bromomethyl)-2,4-dihydro-1,3-dioxine is a bicyclic ether derivative characterized by a 1,3-dioxine ring (a six-membered oxygen-containing heterocycle) with a bromomethyl substituent at the 6-position. This compound is a versatile alkylating agent and intermediate in organic synthesis. Its reactive bromomethyl group enables nucleophilic substitution reactions, making it valuable for constructing complex molecules, such as methotrexate, a chemotherapeutic agent . The compound’s synthesis typically involves bromination of precursor alcohols or substitution reactions on functionalized dioxine scaffolds .

Properties

CAS No.

402715-75-7

Molecular Formula

C5H7BrO2

Molecular Weight

179

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine typically involves the bromination of a precursor compound. One common method is the visible-light-induced radical bromination using N-bromosuccinimide (NBS) as the brominating agent. The reaction is initiated by a tungsten bulb, leading to the desired monobromo product in good yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of starting materials are crucial factors in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-2,4-dihydro-1,3-dioxine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines. The reactions are typically carried out in polar solvents such as acetone or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azide derivatives, while oxidation reactions can produce corresponding oxides.

Scientific Research Applications

6-(bromomethyl)-2,4-dihydro-1,3-dioxine has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.

    Material Science: It is used in the preparation of polymers and other materials with specific properties.

    Biological Studies: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-2,4-dihydro-1,3-dioxine involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

The bromomethyl-substituted heterocyclic family includes structural analogs differing in ring size, substituents, and electronic properties. Below is a systematic comparison:

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Key Bromomethyl-Substituted Heterocycles
Compound Name Core Structure Substituents Key Properties/Applications References
6-(Bromomethyl)-2,4-dihydro-1,3-dioxine 1,3-dioxine Bromomethyl at C6 Methotrexate synthesis, alkylation
4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane 1,3-dioxolane (5-membered) Bromomethyl at C4, dimethyl Solvent-stable alkylating agent
8-(Bromomethyl)-6-methyl-2-phenyl-2,4-dihydro-1,3-benzodioxine Benzodioxine (fused benzene-dioxine) Bromomethyl at C8, methyl, phenyl Catalase mimic synthesis
6-Bromo-7-hydroxy-2,2-dimethylbenzo[1,3]dioxin-4-one Benzodioxinone Bromo at C6, hydroxy at C7 Chelating agent, polar intermediate
2-(Bromomethyl)naphthalene Naphthalene Bromomethyl at C2 Coupling reactions, polymer chemistry

Key Observations :

  • Ring Size and Stability : The 1,3-dioxine (six-membered) and 1,3-dioxolane (five-membered) rings exhibit different strain and reactivity. The dioxolane derivative () is more rigid, enhancing stability in polar solvents.
  • Substituent Position : Anti-HIV activity studies () highlight that substituents at the 3-position of similar scaffolds are more favorable than at the 6-position. However, this compound’s efficacy in methotrexate synthesis () underscores the importance of the 6-bromomethyl group in specific applications.
  • Electronic Effects : Electron-withdrawing groups (e.g., bromo in ) reduce nucleophilicity, whereas bromomethyl groups enhance electrophilicity, facilitating alkylation .
Table 2: Reactivity Comparison in Common Reactions
Reaction Type This compound 4-(Bromomethyl)-2,2-dimethyl-1,3-dioxolane 2-(Bromomethyl)naphthalene
Nucleophilic Substitution High (due to activated bromide) Moderate (steric hindrance from dimethyl) High (aromatic stabilization)
Coupling Reactions Limited (requires Pd catalysts) Not reported High (Suzuki, Heck reactions)
Biological Activity Low (intermediate) Not reported Anticancer derivatives

Reactivity Insights :

  • The bromomethyl group in this compound undergoes efficient nucleophilic displacement, as seen in methotrexate synthesis .
  • In contrast, 2-(bromomethyl)naphthalene () participates in cross-coupling reactions due to aromatic stabilization, a feature less prominent in oxygenated heterocycles.
  • Steric hindrance in 4-(bromomethyl)-2,2-dimethyl-1,3-dioxolane () limits its utility in bulky substitutions.

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